TCO-PEG8-TFP Ester: A Technical Guide for Researchers in Bioconjugation and Drug Development
TCO-PEG8-TFP Ester: A Technical Guide for Researchers in Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG8-TFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and for applications in molecular imaging.[1][2][3][4] This linker molecule is composed of three key components: a Trans-Cyclooctene (TCO) group, an eight-unit polyethylene glycol (PEG8) spacer, and a 2,3,5,6-Tetrafluorophenyl (TFP) ester.[5]
The TCO moiety facilitates rapid and highly specific bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". This reaction is known for its exceptionally fast kinetics and the ability to proceed in complex biological media without the need for a catalyst. The TFP ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine residues on proteins and antibodies. Notably, TFP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation. The hydrophilic PEG8 spacer enhances the water solubility of the molecule, reduces aggregation of the resulting conjugate, and minimizes steric hindrance during the ligation process.
This technical guide provides a comprehensive overview of TCO-PEG8-TFP ester, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development and research.
Core Properties and Quantitative Data
A summary of the key physicochemical properties of TCO-PEG8-TFP ester is provided in the table below. This data is essential for designing and executing bioconjugation experiments.
| Property | Value | References |
| Molecular Formula | C34H51F4NO12 | |
| Molecular Weight | 741.77 g/mol | |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Acetonitrile. | |
| Storage Conditions | -20°C, desiccated. TCO compounds are not recommended for long-term storage due to potential isomerization. | |
| Shipping Conditions | Typically shipped on dry ice to maintain stability. |
The reactivity of the TCO and TFP ester functional groups is critical to the utility of this linker. The following table summarizes important kinetic and stability data.
| Parameter | Value | Notes | References |
| TCO-Tetrazine Reaction Kinetics (Second-Order Rate Constant) | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | This rapid reaction rate allows for efficient ligation even at low concentrations of reactants. | |
| TFP Ester Stability | More stable towards hydrolysis in aqueous media compared to NHS esters. | This increased stability allows for more controlled and efficient labeling of amine-containing biomolecules. | |
| Optimal pH for TFP Ester Reaction with Amines | Slightly higher than for NHS esters. | While NHS esters are optimal at pH 7.0-7.2, TFP esters favor a pH range of 7.5-8.0 for conjugation to amines. |
Experimental Protocols
The following protocols provide a general framework for the use of TCO-PEG8-TFP ester in the preparation of antibody conjugates and their subsequent ligation with a tetrazine-functionalized molecule. It is important to note that these are starting points, and optimization may be required for specific antibodies and payloads.
Protocol 1: Conjugation of TCO-PEG8-TFP Ester to an Antibody
This protocol describes the modification of an antibody with TCO-PEG8-TFP ester by targeting its primary amine groups.
Materials:
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Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0)
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TCO-PEG8-TFP ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting columns or other means of buffer exchange (e.g., dialysis, tangential flow filtration)
Procedure:
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Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.
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TCO-PEG8-TFP Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-TFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-PEG8-TFP ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired drug-to-antibody ratio (DAR).
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
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Purification: Remove excess, unreacted TCO-PEG8-TFP ester and byproducts by using a desalting column, dialysis, or other appropriate purification method. The purified TCO-modified antibody is now ready for the subsequent click reaction.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the bioorthogonal ligation of the TCO-modified antibody with a tetrazine-functionalized molecule (e.g., a drug, imaging agent, or nanoparticle).
Materials:
-
TCO-modified antibody (from Protocol 1)
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Tetrazine-functionalized molecule of interest
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified antibody and the tetrazine-functionalized molecule in the reaction buffer.
-
Click Reaction: Mix the TCO-modified antibody and the tetrazine-functionalized molecule in a 1:1.5 to 1:5 molar ratio (TCO:tetrazine). The slight excess of the tetrazine component can help to ensure complete reaction of the TCO groups on the antibody.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by a variety of analytical techniques, such as HPLC or mass spectrometry.
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Purification (Optional): Depending on the downstream application, the resulting conjugate may be purified to remove any unreacted tetrazine-functionalized molecule. Size-exclusion chromatography is a commonly used method for this purpose.
Characterization of the Conjugate
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. It can be determined using several methods:
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UV/Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the conjugated molecule (at its specific maximum absorbance wavelength).
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Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the mass of the intact conjugate, from which the DAR can be calculated.
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Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated molecules, allowing for the determination of the DAR distribution.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of TCO-PEG8-TFP ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. TCO-PEG8-TFP ester, 2353410-06-5 | BroadPharm [broadpharm.com]
